4-Methyl-2-(2-(trifluoromethyl)phenyl)pyrrolidine
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Overview
Description
4-Methyl-2-(2-(trifluoromethyl)phenyl)pyrrolidine is a compound that belongs to the class of pyrrolidines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical and biological behavior of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-(trifluoromethyl)phenyl)pyrrolidine typically involves the reaction of 2-(trifluoromethyl)phenylboronic acid with a suitable pyrrolidine derivative. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, distillation, or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(2-(trifluoromethyl)phenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
4-Methyl-2-(2-(trifluoromethyl)phenyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(2-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle without the trifluoromethyl group.
2-(Trifluoromethyl)phenylboronic acid: Contains the trifluoromethyl group but lacks the pyrrolidine ring.
4-Methylpyrrolidine: Similar structure but without the trifluoromethyl-substituted phenyl ring.
Uniqueness
4-Methyl-2-(2-(trifluoromethyl)phenyl)pyrrolidine is unique due to the presence of both the trifluoromethyl group and the pyrrolidine ring. This combination imparts distinct electronic and steric properties, which can influence the compound’s reactivity and biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C12H14F3N |
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Molecular Weight |
229.24 g/mol |
IUPAC Name |
4-methyl-2-[2-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C12H14F3N/c1-8-6-11(16-7-8)9-4-2-3-5-10(9)12(13,14)15/h2-5,8,11,16H,6-7H2,1H3 |
InChI Key |
DPRWVICRCRRDKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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